2-Dodecylbenzenesulfonic acid

Übersicht

Beschreibung

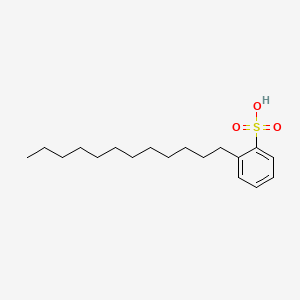

2-Dodecylbenzenesulfonic acid is an organic compound with the molecular formula C18H30O3S. It is a member of the class of dodecylbenzenesulfonic acids, characterized by a benzene ring substituted with a dodecyl group and a sulfonic acid group. This compound is widely recognized for its surfactant properties, making it a crucial ingredient in various industrial and household cleaning products .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The primary method for synthesizing 2-dodecylbenzenesulfonic acid involves the sulfonation of dodecylbenzene. This process typically uses sulfuric acid or oleum as the sulfonating agents. The reaction is carried out under controlled temperatures to ensure the formation of the desired product while minimizing by-products .

Industrial Production Methods: In industrial settings, the sulfonation process is optimized for efficiency and yield. The reaction specifics, such as temperature, reactant ratio, and time, are carefully controlled. Advanced techniques aim to enhance the efficiency of the process and reduce the formation of by-products .

Analyse Chemischer Reaktionen

Catalysis in Esterification

DBSA acts as a Brønsted acid catalyst in esterification reactions, outperforming traditional catalysts like p-toluenesulfonic acid (p-TSA) due to its surfactant properties.

| Catalyst | Conversion Rate (3h, 40°C) | Activation Energy (Forward) |

|---|---|---|

| DBSA | 99% | 58.5 kJ/mol |

| p-TSA | 85% | 67.2 kJ/mol |

| H₂SO₄ | 78% | 72.1 kJ/mol |

Mechanistic Advantages :

-

Forms inverse microemulsions in organic media, increasing reactant contact ( ).

-

Hydrophobic alkyl chain localizes reactants at oil-water interfaces, enhancing reaction efficiency .

Interactions with Asphaltenes in Bitumen Modification

DBSA modifies bitumen rheology by interacting with asphaltene aggregates:

Action :

-

Below critical concentration (3 wt%), DBSA disperses asphaltenes via sulfonic acid-asphaltene π-π interactions.

-

Above 3 wt%, promotes asphaltene aggregation, improving bitumen stiffness ( ).

| DBSA Concentration | Softening Point (°C) | Penetration (0.1 mm) |

|---|---|---|

| 0% (Control) | 45.2 | 68 |

| 3% | 58.7 | 45 |

Decomposition and Stability

DBSA decomposes under extreme conditions:

-

Above 200°C: Releases SOₓ gases (SO₂, SO₃).

-

Flash Point: 85°F (29°C), necessitating storage below 25°C .

Hydrolysis :

-

Stable in acidic conditions (pH < 2) but hydrolyzes in alkaline media to form dodecylbenzene sulfonate salts .

Environmental Interactions

| Biochar Type | Adsorption Capacity (mg/g) | Equilibrium Time (h) |

|---|---|---|

| C700 | 89.67 | 5 |

| P300 | 78.34 | 10 |

Mechanism: Dominated by hydrophobic interactions between alkyl chain and biochar surface.

Wissenschaftliche Forschungsanwendungen

Industrial Applications

1. Detergents and Cleaning Agents

- Surfactant Properties : DBSA is predominantly used in formulating household and industrial detergents due to its ability to reduce surface tension, enhancing cleaning efficacy. It is effective in both aqueous and non-aqueous systems, making it suitable for various cleaning products .

- Formulation Examples : Common formulations include laundry detergents, dishwashing liquids, and industrial degreasers.

2. Oil Recovery

- Drilling Fluids : In the oil industry, DBSA is utilized as an additive in drilling fluids to reduce friction during drilling operations, which improves efficiency and protects equipment .

3. Personal Care Products

- Shampoos and Soaps : Its mildness makes DBSA suitable for personal care formulations, providing effective cleansing without harshness on the skin .

4. Agricultural Applications

- Soil Conditioners : DBSA is employed as a soil conditioner to improve soil structure and nutrient availability, contributing to sustainable agricultural practices .

Scientific Research Applications

Recent research has highlighted the potential of 2-dodecylbenzenesulfonic acid in various scientific fields:

1. Metabolomics

- A study demonstrated that a combination of L-pipecolic acid and this compound could serve as effective biomarkers for the prognosis of tumor-induced osteomalacia (TIO). The analysis showed significant alterations in serum metabolites among different patient groups, indicating its potential role in clinical diagnostics .

2. Polymer Chemistry

- DBSA has been used as a dopant in the synthesis of conductive polymers such as polyaniline. The incorporation of DBSA enhances the solubility and conductivity of the resulting polymer, making it useful in electronic applications .

Case Studies

Wirkmechanismus

The effectiveness of 2-dodecylbenzenesulfonic acid as a surfactant is attributed to its molecular structure. The long alkyl chain provides hydrophobic properties, while the sulfonic acid group imparts hydrophilic properties. This dual nature allows it to reduce the surface tension between water and oils, enhancing the mixing and emulsification of otherwise immiscible substances .

Vergleich Mit ähnlichen Verbindungen

Sodium dodecylbenzenesulfonate: A similar compound with a sodium ion replacing the hydrogen in the sulfonic acid group.

Linear alkylbenzene sulfonates: These compounds have a similar structure but with varying alkyl chain lengths.

Branched alkylbenzene sulfonates: These compounds have branched alkyl chains instead of linear ones.

Uniqueness: 2-Dodecylbenzenesulfonic acid is unique due to its specific alkyl chain length and linear structure, which provide optimal surfactant properties. Its ability to reduce surface tension effectively makes it a preferred choice in various applications, from household cleaning products to industrial formulations .

Biologische Aktivität

2-Dodecylbenzenesulfonic acid (DBSA) is a synthetic organic compound belonging to the class of benzenesulfonic acids. It is characterized by its long hydrophobic dodecyl chain and a sulfonic acid group, which imparts surfactant properties. This compound has garnered attention for its biological activity, particularly in catalysis and potential therapeutic applications.

- Chemical Formula : C₁₈H₃₀O₃S

- CAS Number : 27176-87-0

- Molecular Weight : 318.50 g/mol

1. Catalytic Properties

DBSA has been identified as an effective Brønsted acid catalyst in various organic reactions. A notable study demonstrated its use in synthesizing bis(indolyl)methanes and bis(4-hydroxycoumarin-3-yl)methanes from indoles and aldehydes, achieving yields between 70% and 96% in aqueous conditions. The reaction mechanism involves the formation of micelles, which enhance substrate interaction and reaction rates .

Table 1: Optimization of DBSA as a Catalyst

| Catalyst Concentration | Yield (%) | Reaction Time (hours) |

|---|---|---|

| 5 wt% | 70 | 2 |

| 10 wt% | 96 | 1 |

| 15 wt% | 85 | 1.5 |

2. Toxicological Studies

Toxicity studies have shown that DBSA exhibits moderate toxicity in animal models. In repeated dose oral toxicity studies conducted on rats, the NOAEL (No Observed Adverse Effect Level) was determined to be 100 mg/kg body weight/day, while the LOAEL (Lowest Observed Adverse Effect Level) was found at 200 mg/kg body weight/day. Observed effects included gastrointestinal disturbances and histopathological changes in the stomach .

Table 2: Toxicological Findings

| Dose (mg/kg bw/day) | Observed Effects |

|---|---|

| 100 | No significant effects |

| 200 | Mild gastrointestinal irritation |

| 400 | Severe gastrointestinal effects; mortality in males |

3. Metabolic Role

As a secondary metabolite, DBSA may play roles in biological signaling or defense mechanisms. Research indicated that it could serve as a biomarker for certain conditions, such as tumor-induced osteomalacia (TIO), where it was identified among key metabolites differentiating patient groups .

Case Studies

- Synthesis of Bis(indolyl)methanes : In a systematic study, DBSA was compared with other catalysts like p-toluenesulfonic acid and boric acid. The results indicated that DBSA provided superior yields and shorter reaction times due to its surfactant properties, facilitating better substrate interaction .

- Toxicity Assessment : A comprehensive toxicity evaluation revealed that exposure to DBSA could lead to skin irritation and potential chronic health effects, highlighting the need for careful handling in industrial applications .

Eigenschaften

IUPAC Name |

2-dodecylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3S/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBIQQQGBSDOWNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O3S | |

| Record name | DODECYLBENZENESULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10860152 | |

| Record name | 2-Dodecylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dodecylbenzenesulfonic acid is a colorless liquid. It is soluble in water. It is corrosive to metals and tissue. It is used to make detergents., Dry Powder; Liquid; Other Solid, Liquid, Yellow to brown liquid; [ICSC] Colorless liquid, soluble in water; [CAMEO] Brown viscous liquid with a sulfur dioxide odor; [MSDSonline] | |

| Record name | DODECYLBENZENESULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenesulfonic acid, dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecyl benzene sulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2219 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

greater than 440 °F at 760 mmHg (USCG, 1999), > 440 °F = > 204.5 °C = > 477.7 deg K @ 1 atm | |

| Record name | DODECYLBENZENESULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DODECYL BENZENE SULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6285 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

300 °F (USCG, 1999), 149 °C, 300 °F open cup | |

| Record name | DODECYLBENZENESULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dodecyl benzene sulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2219 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DODECYL BENZENE SULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6285 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1 at 77 °F (USCG, 1999), 1 @ 25 °C | |

| Record name | DODECYLBENZENESULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DODECYL BENZENE SULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6285 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

/A study was conducted/ to investigate the action mechanism of sulfonate anionic surfactant against plant viral infection, inhibitory action of sodium and calcium salts of branched dodecylbenzenesulfonic acid to tobacco mosaic virus (TMN) ordinary strain ... using the French bean local lesion assay method. The results suggest that the inhibitory action of dodecylbenzenesulfonic acid to TMV infection is not due to disintegration or inactivation of TMV but due to the depression of viral replication resulting from the disturbance in metabolism of the host cell and the function of the membrane at an early stage of TMV infection in that cell. /Sodium and calcium salts of dodecylbenzenesulfonic acid/ | |

| Record name | DODECYL BENZENE SULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6285 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light yellow to brown | |

CAS No. |

27176-87-0, 47221-31-8, 85536-14-7 | |

| Record name | DODECYLBENZENESULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3336 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Dodecylbenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047221318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Dodecylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecylbenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-DODECYLBENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMO4A07H35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DODECYL BENZENE SULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6285 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.